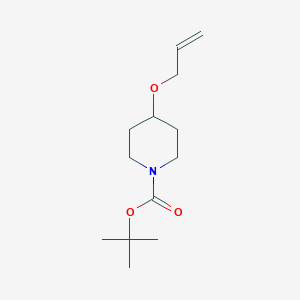![molecular formula C14H11BrO2 B063672 2-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 172685-68-6](/img/structure/B63672.png)
2-[(3-Bromobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H11BrO2 . It is a brominated aromatic aldehyde, characterized by the presence of a benzyl group substituted with a bromine atom and an aldehyde group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via the formation of an ether linkage between the benzyl alcohol and the hydroxybenzaldehyde .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-[(3-Bromobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products:
Oxidation: 2-[(3-Bromobenzyl)oxy]benzoic acid.
Reduction: 2-[(3-Bromobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-[(3-Bromobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic aldehydes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a useful building block for various applications .
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- 3-[(2-Bromobenzyl)oxy]benzaldehyde
- 2-[(4-Bromobenzyl)oxy]benzaldehyde
- 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Comparison: 2-[(3-Bromobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the bromine atom on the benzyl group. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASCLTFMVVWLAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395413 |
Source


|
| Record name | 2-[(3-bromobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172685-68-6 |
Source


|
| Record name | 2-[(3-Bromophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172685-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-bromobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)


![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol](/img/structure/B63605.png)





![5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B63617.png)


